molecular formula C21H16ClN7O2 B11265343 3-(3-chlorobenzyl)-6-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

3-(3-chlorobenzyl)-6-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B11265343
M. Wt: 433.8 g/mol
InChI Key: SLQOTQXZNXNVBR-UHFFFAOYSA-N
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Description

3-[(3-CHLOROPHENYL)METHYL]-6-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, substituted with chlorophenyl and methylphenyl groups

Preparation Methods

The synthesis of 3-[(3-CHLOROPHENYL)METHYL]-6-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.

    Introduction of the chlorophenyl and methylphenyl groups: These groups can be introduced through substitution reactions using reagents like chlorobenzyl chloride and methylphenyl oxadiazole.

    Final assembly: The final compound is obtained by coupling the substituted triazolopyrimidine with the oxadiazole derivative under suitable reaction conditions, such as the use of catalysts and specific solvents.

Industrial production methods may involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

3-[(3-CHLOROPHENYL)METHYL]-6-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl and methylphenyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(3-CHLOROPHENYL)METHYL]-6-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its chemical properties can be exploited in the design of new materials with specific functionalities, such as conductive polymers or advanced coatings.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Research: It can be used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-[(3-CHLOROPHENYL)METHYL]-6-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. This can result in various biological outcomes, such as inhibition of enzyme activity, alteration of signal transduction pathways, or changes in gene expression.

Comparison with Similar Compounds

Similar compounds to 3-[(3-CHLOROPHENYL)METHYL]-6-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE include other triazolopyrimidine derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical properties and applications. Some examples include:

  • 3-[(3-BROMOPHENYL)METHYL]-6-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE
  • 3-[(3-FLUOROPHENYL)METHYL]-6-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE

Properties

Molecular Formula

C21H16ClN7O2

Molecular Weight

433.8 g/mol

IUPAC Name

3-[(3-chlorophenyl)methyl]-6-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C21H16ClN7O2/c1-13-4-2-6-15(8-13)19-24-17(31-26-19)11-28-12-23-20-18(21(28)30)25-27-29(20)10-14-5-3-7-16(22)9-14/h2-9,12H,10-11H2,1H3

InChI Key

SLQOTQXZNXNVBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC(=CC=C5)Cl

Origin of Product

United States

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